トリス(2-(4,6-ジフルオロフェニル)ピリジナト)イリジウム(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

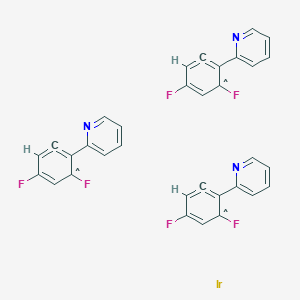

Tris(2-(2,4-difluorophenyl)pyridine)iridium(III), commonly referred to as Ir(dFppy)3, is a luminescent metal complex known for its high triplet state energy and superior photocatalytic performance. This compound is widely used in various fields due to its unique photophysical properties, making it an excellent candidate for applications in organic light-emitting diodes (OLEDs), photocatalysis, and other photochemical processes .

科学的研究の応用

Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) has a wide range of scientific research applications:

作用機序

Target of Action

The primary target of Ir(dFppy)<SUB>3</SUB> is α-amino acids . The compound acts as a photocatalyst that facilitates the decarboxylative arylation of these amino acids .

Mode of Action

Ir(dFppy)<SUB>3</SUB> interacts with its targets through a process known as photocatalysis . This process involves the absorption of light by the photocatalyst, which then transfers energy to the α-amino acids . The high triplet state energy and low redox potential of Ir(dFppy)<SUB>3</SUB> prevent undesired redox chemistry from occurring on the electron-rich indole and indoline ring systems .

Biochemical Pathways

The action of Ir(dFppy)<SUB>3</SUB> affects the decarboxylation pathway of α-amino acids . This leads to the formation of arylated products, a process that is facilitated by the energy transferred from the photocatalyst .

Result of Action

The result of the action of Ir(dFppy)<SUB>3</SUB> is the decarboxylative arylation of α-amino acids . This process converts these amino acids into arylated products .

Action Environment

The action of Ir(dFppy)<SUB>3</SUB> is influenced by environmental factors such as light. Specifically, the compound requires visible light to act as a photocatalyst . The use of photoreactors can enhance the efficacy and stability of its action .

生化学分析

Biochemical Properties

The primary role of Ir(dFppy)<SUB>3</SUB> in biochemical reactions is as a photocatalyst . It interacts with α amino acids, facilitating their decarboxylative arylation . The nature of these interactions is primarily catalytic, with Ir(dFppy)<SUB>3</SUB> enabling the reactions to proceed under the influence of visible light .

Molecular Mechanism

The molecular mechanism of action of Ir(dFppy)<SUB>3</SUB> involves its ability to absorb visible light and facilitate the decarboxylative arylation of α amino acids . This process likely involves binding interactions with the α amino acids, leading to changes in their molecular structure .

Temporal Effects in Laboratory Settings

Its role as a photocatalyst suggests that it may have long-term effects on the stability and degradation of α amino acids in in vitro or in vivo studies .

Metabolic Pathways

Ir(dFppy)<SUB>3</SUB> is involved in the metabolic pathway of decarboxylative arylation of α amino acids . It may interact with enzymes or cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .

準備方法

The synthesis of Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) typically involves a tris-cyclometallation reaction. The process begins with the reaction of 2-(2,4-difluorophenyl)pyridine with iridium trichloride (IrCl3) in the presence of a solvent such as water at elevated temperatures (around 205°C). This reaction yields the desired product with a high yield of approximately 97% . Further purification can be achieved through flash chromatography .

化学反応の分析

Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) undergoes various types of chemical reactions, including:

Oxidation and Reduction: The compound exhibits diminished excited state redox potentials, favoring energy transfer pathways over redox reactivity.

Substitution: It can facilitate decarboxylative arylation of α-amino acids using visible light.

Common reagents used in these reactions include bromomalonate for oxidative quenching and various alkenes for cyclization reactions. The major products formed depend on the specific reaction conditions and substrates used .

類似化合物との比較

Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) is often compared with other iridium-based complexes such as:

Tris(2-phenylpyridine)iridium(III): Known for its high quantum yield but lacks the blue-shifted emission energy provided by the fluorine substituents in Tris(2-(2,4-difluorophenyl)pyridine)iridium(III).

Tris(2-(4,6-difluorophenyl)pyridine)iridium(III): Similar in structure but with different substitution patterns affecting its photophysical properties.

Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) with different ligands: Variations in ligands can lead to differences in redox potentials and catalytic performance.

The uniqueness of Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) lies in its combination of high triplet state energy and diminished excited state redox potentials, making it superior in selective energy transfer reactivity and tolerance of redox-sensitive functional groups .

生物活性

Iridium complexes, particularly Ir(dFppy)₃, have garnered significant attention in the field of biochemistry due to their unique photophysical properties and biological activities. This article explores the biological activity of Ir(dFppy)₃, focusing on its mechanisms of action, applications in photodynamic therapy, and antibacterial properties, supported by relevant case studies and research findings.

Overview of Ir(dFppy)₃

Ir(dFppy)₃ is a cyclometalated iridium(III) complex characterized by its strong luminescence and ability to participate in energy transfer processes. Its chemical formula is C₃₃H₁₈F₆IrN₃, with a molecular weight of 762.74 g/mol . The complex has been shown to exhibit high stability and efficiency in various photocatalytic reactions, making it an attractive candidate for biological applications.

-

Energy Transfer and Photocatalysis :

- Ir(dFppy)₃ functions primarily through energy transfer mechanisms rather than redox processes. This characteristic allows it to catalyze reactions involving energy transfer efficiently while minimizing side reactions associated with redox chemistry .

- The complex has demonstrated effectiveness in facilitating contra-thermodynamic alkene isomerizations and cyclization reactions, showcasing its utility in synthetic organic chemistry .

-

Anticancer Activity :

- Studies have indicated that Ir(dFppy)₃ exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), with reported increases in biological activity by over 20-fold and 40-fold, respectively .

- The mechanism behind this cytotoxicity is believed to involve the generation of reactive oxygen species (ROS) upon photoexcitation, leading to cellular damage and apoptosis in cancer cells .

Antibacterial Properties

Recent research has explored the antibacterial potential of Ir(dFppy)₃ and related iridium complexes. In a study comparing various metal complexes, the octahedral Ir(III) compound demonstrated superior binding affinity towards avidin and exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus at low micromolar concentrations .

Case Study 1: Photodynamic Therapy

In a study focusing on photodynamic therapy (PDT), researchers utilized Ir(dFppy)₃ as a photosensitizer. Upon light activation, the complex produced ROS that effectively targeted cancer cells while sparing normal tissues. The results indicated a marked reduction in tumor size in animal models treated with light-activated Ir(dFppy)₃ compared to controls .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of biotin-conjugated iridium complexes, including Ir(dFppy)₃. The study revealed that these complexes exhibited a binding stoichiometry of 4:1 with avidin and demonstrated potent antibacterial activity against both Gram-negative and Gram-positive strains. The findings suggest that the incorporation of biotin enhances the targeting capability of the iridium complexes towards bacterial cells .

Research Findings Summary

The following table summarizes key findings related to the biological activity of Ir(dFppy)₃:

| Study | Activity | Cell Lines/Bacteria | Effectiveness |

|---|---|---|---|

| Study 1 | Anticancer | MCF-7, HT-29 | >20-fold increase in cytotoxicity |

| Study 2 | Antibacterial | Staphylococcus aureus | Significant activity at low micromolar concentrations |

| Study 3 | Photodynamic Therapy | Tumor models | Reduction in tumor size upon light activation |

特性

CAS番号 |

387859-70-3 |

|---|---|

分子式 |

C33H18F6IrN3 |

分子量 |

762.7 g/mol |

IUPAC名 |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+) |

InChI |

InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H;/q3*-1;+3 |

InChIキー |

GJHHESUUYZNNGV-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir] |

正規SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |

溶解性 |

not available |

製品の起源 |

United States |

Q1: What makes Ir(dFppy)3 a suitable photocatalyst for CO2 reduction?

A1: Ir(dFppy)3 exhibits several characteristics that make it a promising photocatalyst for CO2 reduction. [, , , ]. Firstly, it absorbs light in the visible region of the electromagnetic spectrum, allowing it to utilize sunlight as an energy source []. Secondly, it possesses a long-lived excited state, which is crucial for efficient electron transfer processes involved in photocatalysis []. Finally, its photophysical and electrochemical properties can be fine-tuned through ligand modification, as demonstrated by the varying performances of closely related copper(I) photosensitizers [].

Q2: How does the deuteriation of ligands impact the quantum efficiency of Ir(III) complexes like Ir(dFppy)3?

A2: Deuteriation of ligands in Ir(III) complexes like Ir(dFppy)3 can significantly enhance their intrinsic quantum efficiency []. This enhancement stems from the suppression of non-radiative decay processes, which compete with radiative decay (luminescence) []. Due to the higher mass of deuterium compared to hydrogen, deuteration leads to a decrease in the amplitude and frequency of vibrational modes within the molecule []. This, in turn, reduces the efficiency of non-radiative decay pathways, leading to an increase in the quantum yield of luminescence [].

Q3: Can Ir(dFppy)3 be incorporated into zeolites, and what are the implications for its luminescent properties?

A3: Yes, Ir(dFppy)3 can be successfully synthesized and encapsulated within the supercages of faujasite-type zeolites using a microwave-assisted ship-in-a-bottle method []. Interestingly, Ir(dFppy)3 encapsulated in zeolites exhibits a relatively high luminescence quantum yield of 14.34% []. This demonstrates the potential of using zeolites as hosts for luminescent Ir(III) complexes, offering a route to new hybrid materials with tailored photophysical properties [].

Q4: How do structural variations in closely related copper(I) photosensitizers, compared to Ir(dFppy)3, affect their photocatalytic activity?

A4: Research on structurally related copper(I) photosensitizers highlights the significant impact of even minor structural modifications on photophysical and photocatalytic properties []. For instance, changing the position of substituents on the phenanthroline ligand can drastically alter the absorption coefficient, emission lifetime, and ultimately, the photocatalytic efficiency for water splitting and CO2 reduction []. This emphasizes the importance of precise molecular design in optimizing photocatalysts for specific applications.

Q5: Can Ir(dFppy)3 be used in conjunction with other catalysts to enhance CO2 reduction?

A5: Yes, Ir(dFppy)3 can be effectively combined with other catalysts, such as dinuclear rhenium complexes, to enhance CO2 reduction to CO []. In these systems, Ir(dFppy)3 acts as a photosensitizer, absorbing light energy and transferring it to the rhenium complex, which then catalyzes the CO2 reduction reaction []. This synergistic effect highlights the potential of developing hybrid photocatalytic systems with improved performance compared to individual components.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。